Chemical structure and properties of 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile
Chemical structure and properties of 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile
An In-Depth Technical Guide to 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile, a compound of significant interest in medicinal chemistry and synthetic organic chemistry. Due to its specific substitution pattern, this molecule is not extensively documented in public literature. Therefore, this document synthesizes information from established chemical principles and data on its core structural motifs to provide a robust predictive analysis of its properties, a reliable synthetic route, and detailed characterization protocols.
Molecular Structure and Rationale for Interest
2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile incorporates several key functional groups that make it a compelling candidate for drug discovery programs. The benzonitrile moiety is a recognized pharmacophore, often acting as a bioisostere for carbonyl, hydroxyl, or halogen groups, and can participate in critical hydrogen bonding and π-π stacking interactions with biological targets.[1][2] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the 2-chlorobenzyl ether group provides a large, lipophilic substituent that can be used to probe steric and electronic requirements within a receptor's binding pocket.
Chemical Structure
The structure consists of a 6-fluorobenzonitrile core with a 2-chlorobenzyloxy group attached at the second position of the benzene ring.
Caption: Chemical structure of 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile.
Synthesis Pathway: Nucleophilic Aromatic Substitution
The most direct and logical approach to synthesize 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the principles of the Williamson ether synthesis.[3][4][5][6] The electron-withdrawing nitrile group activates the ortho-positioned fluorine atom, making the carbon atom at that position electrophilic and susceptible to attack by an alkoxide nucleophile.
The reaction involves the deprotonation of 2-chlorobenzyl alcohol to form a potent nucleophile, which then displaces the fluoride from 2-chloro-6-fluorobenzonitrile.
Caption: Synthetic workflow for 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile.
Physicochemical Properties of Starting Materials
A clear understanding of the starting materials is crucial for experimental success.
| Property | 2-Chloro-6-fluorobenzonitrile | 2-Chlorobenzyl alcohol |
| CAS Number | 668-45-1 | 17849-38-6[7] |
| Molecular Formula | C₇H₃ClFN | C₇H₇ClO[7] |
| Molecular Weight | 155.56 g/mol | 142.58 g/mol |
| Appearance | White to light yellow solid/crystal[8] | White to tan powder or crystalline powder[7] |
| Melting Point | 55-59 °C[8] | 68-72 °C[7] |
| Boiling Point | 104 °C at 11 mmHg[8] | 227 °C[7] |
| Solubility | Insoluble in water[8] | Soluble in chloroform |
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Alkoxide Formation (Step 1):
-
To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).
-
Add 2-chlorobenzyl alcohol (1.0 equivalent) to the solvent and stir until fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the required sodium alkoxide. Adding it slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the alkoxide.
-
-
Nucleophilic Substitution (Step 2):
-
In a separate flask, dissolve 2-chloro-6-fluorobenzonitrile (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of 2-chloro-6-fluorobenzonitrile dropwise to the prepared alkoxide solution at room temperature. Causality: The fluorine at the C-6 position is an excellent leaving group in this SNAr context due to activation by the nitrile group.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification (Step 3):
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by silica gel column chromatography to yield the pure 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile.
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Predicted Physicochemical and Spectroscopic Properties
The properties of the final compound can be reliably predicted based on its structure and data from close analogs like 2-Benzyloxy-6-fluorobenzonitrile.[9]
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₉ClFNO | Sum of atoms in the structure |
| Molecular Weight | ~257.68 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for similar aromatic ethers |
| Melting Point | 100 - 120 °C | Higher than starting materials due to increased molecular weight and rigidity |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone); Insoluble in water | Based on the large non-polar structure |
| XLogP3 | ~3.9 | Estimated based on the value for 2-Benzyloxy-6-fluorobenzonitrile (3.2) plus the contribution of a chlorine atom[9] |
Characterization and Spectroscopic Analysis
Unambiguous characterization is essential. The following protocols and predicted data serve as a guide for structural verification.
Caption: Logical workflow for the spectroscopic characterization of a chemical compound.
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Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.[10][11]
-
Predicted ¹H NMR Data (400 MHz, CDCl₃):
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~7.60 - 7.20 Multiplet 7H Aromatic Protons (from both rings) | ~5.30 | Singlet | 2H | Methylene (-O-CH₂-) |
-
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
Chemical Shift (δ, ppm) Assignment ~160 - 155 (d) C-F ~135 - 125 Aromatic C-H and C-Cl ~117 C≡N ~115 - 100 Aromatic C-H and C-O | ~71 | Methylene (-O-CH₂-) |
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Protocol: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum.
-
Predicted IR Data:
Wavenumber (cm⁻¹) Intensity Assignment ~2230 Strong, Sharp C≡N (Nitrile) stretch ~1600, ~1480 Medium C=C (Aromatic) stretch ~1250 Strong C-O (Aryl ether) stretch ~1100 Strong C-F stretch | ~750 | Strong | C-Cl stretch |
-
Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Introduce the sample into a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI).
-
Predicted MS Data:
m/z Value Assignment ~258.038 [M+H]⁺ (Calculated for C₁₄H₁₀ClFNO⁺: 258.0435) | ~280.020 | [M+Na]⁺ (Calculated for C₁₄H₉ClFNONa⁺: 280.0254) |
Potential Applications in Drug Discovery
The nitrile group is a versatile functional group in medicinal chemistry.[12][13] It is metabolically robust and can act as a hydrogen bond acceptor.[12] The overall structure of 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile makes it a candidate for screening in various therapeutic areas. The benzonitrile framework can form π–π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a protein's active site.[1]
Given that structurally related benzonitriles have shown activity as inhibitors of enzymes like aromatase, this compound could be investigated for applications in oncology.[12] Furthermore, the general class of substituted benzopyrans and related ethers has been explored for activity as PPARα/γ agonists, suggesting potential relevance in metabolic diseases.[14] Its role as a key intermediate for more complex heterocyclic systems also cannot be overlooked.[15]
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for the synthesis, characterization, and potential application of 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile. The outlined synthetic protocol is robust, relying on the well-established Williamson ether synthesis adapted for an SNAr reaction. The detailed spectroscopic predictions offer a clear benchmark for researchers to validate their experimental results. This molecule represents a valuable scaffold for further exploration in drug discovery and materials science, combining the advantageous properties of its constituent functional groups into a single, promising structure.
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